molecular formula C20H21ClFN3OS2 B2656114 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1217097-36-3

2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2656114
CAS RN: 1217097-36-3
M. Wt: 437.98
InChI Key: VLEIZOQKJMJKOP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H21ClFN3OS2 and its molecular weight is 437.98. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on compounds structurally related to 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has shown promising antimicrobial activity. For example, derivatives synthesized from 4-fluoro-3-chloroanilline treated with potassium thiocyanate have demonstrated significant antimicrobial properties against a variety of bacterial strains. Such compounds, after undergoing various reactions including treatment with piperazine, exhibit anti-microbial activity, highlighting their potential in developing new antibacterial and antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Similar research efforts have synthesized derivatives of N-piperazinyl fluoroquinolone, which upon further modification, have shown moderate activity against Gram-positive bacteria and mycobacterium tuberculosis (Gurunani, Agrawal, Walde, & Ittadwar, 2022).

Antifungal and Cytotoxic Activities

Azole-containing piperazine derivatives have been designed and synthesized, targeting both antifungal and cytotoxic activities. These compounds have been evaluated in vitro, showing moderate to significant activities against various strains. Notably, certain derivatives demonstrated broad-spectrum antimicrobial efficacy and were found effective in vitro against cancer cell lines, suggesting their potential as therapeutic agents in treating infections and certain cancers (Gan, Fang, & Zhou, 2010).

Electrochemical Synthesis Applications

The electrochemical synthesis approach has been applied to synthesize new arylthiobenzazoles, showcasing the versatility of piperazine derivatives in chemical synthesis. This method utilizes the electrochemical oxidation of certain piperazine compounds to achieve new structures, indicating a novel route for synthesizing potentially biologically active molecules (Amani & Nematollahi, 2012).

Drug Development and Metabolism Studies

The compound's relevance extends into drug development, particularly as a dopamine reuptake inhibitor and in the synthesis of compounds for treating insomnia via orexin receptor antagonism. These applications demonstrate the potential of such compounds in addressing neurological disorders and sleep-related issues, providing insights into their metabolism and pharmacokinetics (Haka & Kilbourn, 1990); (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS2.ClH/c21-16-5-3-15(4-6-16)12-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-2-1-11-26-18;/h1-6,11,14H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEIZOQKJMJKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

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